5-Bromo-2-(4,4,4-trifluorobutoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(4,4,4-trifluorobutoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrF3NO/c11-7-2-3-9(8(15)6-7)16-5-1-4-10(12,13)14/h2-3,6H,1,4-5,15H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUKKIXIJFLWPDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N)OCCCC(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Chemistry and Mechanistic Investigations of 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Reactivity of the Aromatic Amino Group

The amino group in 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline is a key site for nucleophilic reactions and functional group interconversions. Its reactivity is influenced by the electronic effects of the other substituents on the aromatic ring.

Nucleophilic Reactivity in Organic Transformations

The lone pair of electrons on the nitrogen atom of the amino group imparts nucleophilic character to the molecule. This allows it to participate in a variety of organic transformations. The nucleophilicity of the amino group is modulated by the electron-withdrawing nature of the bromine atom and the trifluorobutoxy group. While specific studies on the nucleophilic reactions of this compound are not extensively documented, its reactivity can be inferred from related halogenated anilines. For instance, similar dihalogenated anilines exhibit multiple reactivities, including nucleophilic substitution at the amine position. ossila.com

Condensation Reactions, e.g., Schiff Base Formation with Carbonyl Compounds

Aromatic amines readily undergo condensation reactions with carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds in two steps: the formation of a carbinolamine intermediate followed by dehydration. matrixscientific.com

The reaction of this compound with a suitable carbonyl compound would be expected to yield the corresponding Schiff base. An analogous reaction has been reported between 5-Bromo-2-hydroxybenzaldehyde and aniline (B41778), which proceeds by refluxing the reactants in ethanol (B145695) to form the bidentate Schiff base ligand. ossila.comresearchgate.net This suggests a similar pathway for the title compound.

Table 1: General Conditions for Schiff Base Formation

| Reactants | Carbonyl Compound | Solvent | Conditions | Product Type |

| Aromatic Amine (e.g., Aniline derivative) | Aldehyde/Ketone | Ethanol | Reflux | Schiff Base |

Acylation and Other Derivatizations for Functional Group Interconversion

The amino group can be readily acylated using acylating agents like acid chlorides or anhydrides to form amides. This transformation is a common strategy for protecting the amino group or for introducing new functional moieties. Other derivatizations can also be performed to achieve functional group interconversion, expanding the synthetic utility of the molecule.

Transformations Involving the Aryl Bromide Moiety

The bromine atom on the aromatic ring is another key functional handle, enabling a range of carbon-carbon and carbon-heteroatom bond-forming reactions.

Cross-Coupling Reactions, including Suzuki-Miyaura Coupling

The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. nih.gov This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, such as a boronic acid or a boronic ester. libretexts.org

Research on unprotected ortho-bromoanilines has demonstrated the feasibility of Suzuki-Miyaura coupling with a variety of boronic esters, including those with benzyl, alkyl, aryl, alkenyl, and heteroaromatic substituents. nih.gov An effective catalyst system for such transformations has been identified as CataXCium A Pd G3. nih.gov

Table 2: Representative Conditions for Suzuki-Miyaura Coupling of ortho-Bromoanilines

| Aryl Bromide Substrate | Coupling Partner (Boronic Ester) | Catalyst | Base | Solvent | Temperature | Yield | Reference |

| ortho-Bromoaniline | Benzylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good | nih.gov |

| ortho-Bromoaniline | Arylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Excellent | nih.gov |

| ortho-Bromoaniline | Alkenylboronic ester | CataXCium A Pd G3 | K₂CO₃ | Dioxane/H₂O | 90 °C | Good | nih.gov |

The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl bromide to the palladium(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

While less common for aryl bromides compared to aryl fluorides or chlorides activated by strong electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) can occur under specific conditions. libretexts.org In an SNAr reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, bromine), forming a negatively charged intermediate known as a Meisenheimer complex. researchgate.net The reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring that can stabilize this intermediate. libretexts.orgresearchgate.net

For this compound, the trifluorobutoxy group has an electron-withdrawing effect, which could potentially facilitate SNAr reactions at the bromine-substituted carbon, although this would likely require a strong nucleophile and forcing reaction conditions.

Chemical Behavior of the 4,4,4-Trifluorobutoxy Chain

The terminal trifluoromethyl (CF3) group exerts a powerful influence on the 4,4,4-trifluorobutoxy chain and, by extension, the entire molecule. The high electronegativity of the fluorine atoms creates a strong dipole moment within the CF3 group, leading to a significant inductive electron-withdrawing effect. This effect propagates along the butoxy chain, influencing the oxygen atom of the ether linkage.

The C-F bond is one of the strongest in organic chemistry, with a bond dissociation energy significantly higher than that of a C-H bond. mdpi.com This inherent strength imparts a high degree of chemical and metabolic stability to the trifluoromethyl group itself, making it resistant to degradation under many reaction conditions. mdpi.com This stability is a key feature in the design of molecules for various applications.

The electron-withdrawing nature of the trifluoromethyl group also impacts the aromaticity of the benzene (B151609) ring to which the butoxy chain is attached. Studies on fluorinated benzenes have shown that fluorine substituents can reduce the π-delocalization of the aromatic ring through their inductive effects. nih.gov While the oxygen of the ether is an electron-donating group through resonance, the strong inductive pull of the trifluoromethyl group diminishes this effect, thereby modifying the electron density of the aniline ring.

The presence of the CF3 group has also been shown to enhance the lipophilicity of molecules, a property that can influence solubility and transport characteristics in various systems. mdpi.comnih.gov The Hansch π value, a measure of lipophilicity, is significantly increased by the presence of a trifluoromethyl group. mdpi.com

Table 1: Comparison of Bond Dissociation Energies

| Bond | Bond Dissociation Energy (kJ/mol) |

| C-F (in CF4) | ~544 |

| C-H (in CH4) | ~439 |

| C-C (in C2H6) | ~377 |

This table provides a general comparison of bond energies to illustrate the strength of the C-F bond.

While the trifluoromethyl group itself is generally inert to further transformations, the aliphatic nature of the butoxy chain presents theoretical opportunities for functionalization. However, the strong electron-withdrawing effect of the CF3 group can deactivate adjacent C-H bonds, making typical free-radical or oxidative functionalization challenging.

Hypothetically, reactions could be envisioned at the α- or β-positions of the butoxy chain, although these would likely require harsh conditions or highly reactive reagents. The stability of the ether linkage to the aromatic ring is also a consideration, as cleavage could occur under certain acidic or basic conditions.

Further research would be needed to explore practical methods for the selective functionalization of the butoxy chain in the presence of the reactive aniline and bromo-aromatic moieties.

Derivatization Strategies for Advanced Molecular Scaffolds

The strategic positioning of the bromo, amino, and trifluorobutoxy groups on the aniline ring allows for selective functionalization, making this compound a key starting material for creating diverse and complex molecular architectures.

Utilization as a Building Block for Complex Organic Molecules

The presence of a bromine atom on the aromatic ring of this compound provides a reactive handle for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

One of the most powerful methods for creating new carbon-carbon bonds is the Suzuki-Miyaura cross-coupling reaction . This reaction typically involves the coupling of an organohalide with an organoboron compound in the presence of a palladium catalyst and a base. For a substrate like this compound, this reaction can be used to introduce a wide range of aryl, heteroaryl, alkyl, or alkenyl groups at the C-5 position. The reaction is known for its mild conditions and tolerance of various functional groups, which is particularly advantageous given the presence of the amino and trifluorobutoxy moieties. A general protocol for the Suzuki-Miyaura coupling of bromoanilines often employs a palladium catalyst such as Pd(OAc)₂ with a suitable ligand, and a base like K₂CO₃ or Cs₂CO₃ in a solvent system like aqueous DMF or 2-MeTHF. The reaction with ortho-substituted bromoanilines has been shown to proceed efficiently, providing good to excellent yields.

Another key transformation is the Buchwald-Hartwig amination , a palladium-catalyzed reaction for the formation of carbon-nitrogen bonds. While the starting material already contains an amino group, this reaction can be employed to introduce a second, different amino functionality at the C-5 position by coupling with a primary or secondary amine. This reaction typically utilizes a palladium catalyst with specialized phosphine (B1218219) ligands, such as BINAP or Josiphos-type ligands, and a base. The development of these catalyst systems has enabled the coupling of a wide array of amines with aryl halides under relatively mild conditions.

The amino group of this compound can also be readily derivatized through standard reactions such as acylation, sulfonylation, or alkylation to introduce further complexity and modulate the electronic properties of the molecule.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Reaction Name | Reactant | Catalyst/Reagents | Product Type |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid | Pd(OAc)₂, Ligand, Base | Biaryl derivative |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, Ligand, Base | Di-amino derivative |

| Heck Coupling | Alkene | Pd catalyst, Base | Alkenyl-substituted aniline |

Preparation of Heterocyclic Systems (e.g., Pyrazoles)

The aniline functionality of this compound is a key feature that allows for its use in the synthesis of various nitrogen-containing heterocyclic systems, which are prevalent in many biologically active compounds. The preparation of pyrazoles, a class of five-membered aromatic heterocycles with two adjacent nitrogen atoms, is a notable application.

A common and well-established method for pyrazole (B372694) synthesis is the Knorr pyrazole synthesis . This reaction involves the condensation of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound. To utilize this compound in this synthesis, it must first be converted into the corresponding hydrazine. This is typically achieved through a diazotization reaction , where the primary aromatic amine is treated with a source of nitrous acid (e.g., sodium nitrite (B80452) in the presence of a strong acid) to form a diazonium salt. The resulting diazonium salt is then reduced to the hydrazine derivative.

Once the 5-bromo-2-(4,4,4-trifluorobutoxy)phenylhydrazine is formed, it can be reacted with a suitable 1,3-dicarbonyl compound. The reaction proceeds through the formation of an imine with one of the carbonyl groups, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. The choice of the 1,3-dicarbonyl compound allows for the introduction of various substituents onto the pyrazole ring.

In some cases, intramolecular cyclization involving the diazonium salt itself can lead to other heterocyclic systems. For instance, intramolecular azo coupling of diazonium salts derived from 5-aminopyrazoles can lead to the formation of pyrazolo[3,4-c]cinnolines. While not a direct synthesis of a simple pyrazole, this illustrates the versatility of the diazonium intermediate in forming fused heterocyclic systems.

Table 2: Key Steps in Pyrazole Synthesis from this compound

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Diazotization | NaNO₂, HCl | 5-Bromo-2-(4,4,4-trifluorobutoxy)benzenediazonium chloride |

| 2 | Reduction | SnCl₂/HCl or Na₂SO₃ | 5-Bromo-2-(4,4,4-trifluorobutoxy)phenylhydrazine |

Advanced Spectroscopic and Structural Characterization of 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy provides unparalleled insight into the chemical environment of individual atoms within a molecule. By analyzing the spectra of different nuclei, a complete picture of the molecular structure, including connectivity and spatial relationships, can be assembled.

Proton (¹H) NMR spectroscopy is a primary tool for identifying the number and type of hydrogen atoms in a molecule. In the case of 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline, the ¹H NMR spectrum reveals distinct signals for the protons on the aromatic ring and the aliphatic butoxy chain.

The aromatic region is expected to show three signals corresponding to the protons at the C-3, C-4, and C-6 positions of the aniline (B41778) ring. The substitution pattern dictates their chemical shifts and coupling patterns. The proton at C-6, being adjacent to the electron-donating amino group, would likely appear at the most upfield position. The protons at C-3 and C-4 will exhibit splitting patterns influenced by their neighboring protons.

The aliphatic portion of the molecule, the 4,4,4-trifluorobutoxy group, will display characteristic signals. The methylene (B1212753) group adjacent to the ether oxygen (O-CH₂) is expected to resonate as a triplet. The subsequent methylene group (-CH₂-) would likely appear as a multiplet due to coupling with the adjacent methylene groups. The methylene group adjacent to the trifluoromethyl group (-CH₂-CF₃) will show a quartet pattern due to coupling with the three fluorine atoms. A broad singlet, characteristic of the amine (-NH₂) protons, is also anticipated, and its chemical shift can be influenced by solvent and concentration. rsc.org

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic-H (3) | 6.5-7.5 | d |

| Aromatic-H (4) | 6.5-7.5 | dd |

| Aromatic-H (6) | 6.5-7.5 | d |

| -NH₂ | 3.5-4.5 | br s |

| O-CH₂- | ~4.0 | t |

| -CH₂- | ~2.2 | m |

| -CH₂-CF₃ | ~2.5 | q |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. d=doublet, dd=doublet of doublets, t=triplet, q=quartet, m=multiplet, br s=broad singlet.

Carbon-13 (¹³C) NMR spectroscopy is crucial for mapping the carbon framework of a molecule. Each unique carbon atom in this compound will produce a distinct signal. rsc.org The chemical shifts provide information about the electronic environment of each carbon.

The six carbons of the aromatic ring will resonate in the typical downfield region for aromatic compounds (approximately 110-150 ppm). The carbon atom attached to the bromine (C-5) will be influenced by the halogen's electronegativity and heavy atom effect. The carbon bearing the amino group (C-1) and the one with the trifluorobutoxy group (C-2) will have their chemical shifts significantly affected by these substituents. The aliphatic carbons of the butoxy chain will appear in the upfield region of the spectrum. The carbon of the CF₃ group will show a characteristic quartet due to one-bond coupling with the three fluorine atoms.

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (C-NH₂) | 140-150 |

| C-2 (C-O) | 145-155 |

| C-3 | 115-125 |

| C-4 | 120-130 |

| C-5 (C-Br) | 110-120 |

| C-6 | 115-125 |

| O-CH₂- | 65-75 |

| -CH₂- | 20-30 |

| -CH₂-CF₃ | 30-40 (q) |

| -CF₃ | 120-130 (q) |

Note: Predicted values are based on typical ranges for similar functional groups. Actual experimental values may vary. (q) indicates a quartet due to C-F coupling.

Given the presence of a trifluoromethyl group, Fluorine-19 (¹⁹F) NMR spectroscopy is an essential characterization technique. rsc.org This method is highly sensitive and provides direct information about the fluorine-containing part of the molecule. For this compound, the ¹⁹F NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the -CF₃ group. This signal will appear as a triplet due to coupling with the two protons of the adjacent methylene group (-CH₂-). The chemical shift of this signal is characteristic of a CF₃ group attached to an aliphatic chain.

While 1D NMR provides information about the chemical environments of individual nuclei, 2D NMR experiments are necessary to establish the connectivity between them.

COSY (Correlation Spectroscopy) would reveal correlations between coupled protons, confirming the sequence of protons in the butoxy chain and their relationships within the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence) spectroscopy correlates each proton with the carbon atom it is directly attached to. This allows for the unambiguous assignment of the ¹H and ¹³C signals for the CH, CH₂, and CH₃ groups.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. scbt.com For this compound (C₁₀H₁₁BrF₃NO), HRMS would be expected to show a molecular ion peak [M]⁺ or a protonated molecular ion peak [M+H]⁺. A key feature would be the characteristic isotopic pattern for bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity separated by two mass units, which is a clear indicator of the presence of a single bromine atom in the molecule. The exact mass measurement from HRMS would allow for the confirmation of the molecular formula C₁₀H₁₁BrF₃NO, distinguishing it from other potential structures with the same nominal mass.

Table 3: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 5-Bromo-2,4-difluoroaniline |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Mass Spectrometry

Mass spectrometry is an essential tool for determining the molecular weight and elemental composition of novel compounds. For this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are valuable techniques, each providing specific insights into the molecule's structure and ionization behavior.

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules. In the positive ion mode, this compound is expected to readily protonate at the primary amine group, yielding a prominent protonated molecular ion peak, [M+H]⁺. A key feature in the mass spectrum would be the characteristic isotopic pattern of bromine, with two major peaks of nearly equal intensity separated by approximately 2 m/z units, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. nih.gov High-resolution ESI-MS can verify the molecular formula by providing an accurate mass measurement of the [M+H]⁺ ion. The ionization efficiency in ESI can be influenced by the solvent pH and the physicochemical properties of the analyte. researchgate.net

Atmospheric Pressure Chemical Ionization (APCI) is better suited for less polar, thermally stable compounds with molecular weights typically under 1500 Da. wikipedia.org As this compound possesses moderate polarity, it can be effectively analyzed by APCI. The ionization process in APCI involves gas-phase ion-molecule reactions, often initiated by a corona discharge. wikipedia.org Depending on the solvent and reaction conditions, ionization can occur via proton transfer, leading to an [M+H]⁺ ion, similar to ESI. nih.gov Alternatively, charge transfer or hydride abstraction mechanisms can occur. The choice of solvent is critical, as it can participate in the ionization process and influence the formation of reactant ions. nih.gov For instance, studies on fluorinated phenols have shown that proton abstraction can be a significant pathway in APCI. nih.gov

The expected mass spectrometric data for the primary ion is summarized in the table below.

| Ionization Mode | Expected Ion | Key Feature |

| ESI (+) | [M+H]⁺ | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) |

| APCI (+) | [M+H]⁺ | Protonated molecule, suitable for moderately polar compounds |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

The IR and Raman spectra are expected to display characteristic bands corresponding to the aniline moiety, the trifluorobutoxy group, and the carbon-bromine bond. The aniline part of the molecule would exhibit N-H stretching vibrations, typically appearing as a doublet in the 3300-3500 cm⁻¹ region in the IR spectrum. Aromatic C-H stretching vibrations are anticipated above 3000 cm⁻¹, while the C=C stretching vibrations of the benzene (B151609) ring would produce a series of bands in the 1450-1600 cm⁻¹ range.

The trifluorobutoxy substituent introduces strong C-F stretching bands, which are typically found in the 1000-1350 cm⁻¹ region of the IR spectrum. The aliphatic C-H stretching vibrations of the butoxy chain will appear just below 3000 cm⁻¹. The ether linkage (Ar-O-C) is expected to show characteristic asymmetric and symmetric C-O-C stretching bands. The C-Br stretching vibration is expected at lower frequencies, typically in the 500-650 cm⁻¹ range.

While IR spectroscopy is based on changes in the dipole moment, Raman spectroscopy detects vibrations that cause a change in the polarizability of the molecule. youtube.com Therefore, Raman spectroscopy can be particularly useful for observing symmetric vibrations and the C-Br bond, which may show a weak signal in the IR spectrum. Theoretical calculations using methods like Density Functional Theory (DFT) can aid in the precise assignment of vibrational modes. nih.gov

A summary of the expected characteristic vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Amine (-NH₂) | N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR, Raman |

| Aromatic Ring | C-H Stretch | 3000 - 3100 | IR, Raman |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | IR, Raman |

| Trifluoromethyl (-CF₃) | C-F Stretch | 1000 - 1350 | IR |

| Alkyl Chain (-CH₂-) | C-H Stretch | 2850 - 2960 | IR, Raman |

| Ether (Ar-O-C) | C-O-C Stretch | 1200 - 1275 (asymmetric), 1000 - 1075 (symmetric) | IR |

| Bromo-Aryl | C-Br Stretch | 500 - 650 | IR, Raman |

**4.4. X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable data on bond lengths, bond angles, and intermolecular interactions that dictate the solid-state packing of a molecule.

While the specific crystal structure of this compound is not publicly reported, analysis of its analogues provides significant insight into its likely solid-state conformation and architecture. Single-crystal X-ray diffraction (SCXRD) is a powerful tool for this purpose. mdpi.comscielo.br

Studies on related bromo-anilines, such as p-bromoaniline, reveal that the aniline ring is typically planar. researchgate.net The crystal structure of p-bromoaniline consists of flat molecules arranged in zigzag chains, held together by weak van der Waals forces. researchgate.net For this compound, it is expected that the benzene ring would maintain its planarity. The conformation of the trifluorobutoxy side chain would be a key structural feature, with rotations around the C-O and C-C bonds determining its spatial orientation relative to the aromatic ring.

In the crystal lattice, intermolecular interactions such as hydrogen bonding involving the amine group (N-H···N or N-H···O) and halogen bonding involving the bromine atom (C-Br···N or C-Br···O) would likely play a significant role in stabilizing the crystal packing. The trifluoromethyl group can also participate in weak hydrogen bonds or dipole-dipole interactions. Analysis of bromo-substituted sugar analogues has shown that bromine can be involved in forming layered supramolecular structures through hydrogen bonding. nih.gov

The table below outlines the expected structural parameters based on studies of analogous compounds.

| Structural Feature | Expected Observation | Reference Interaction |

| Aromatic Ring | Planar geometry | p-bromoaniline researchgate.net |

| Butoxy Chain Conformation | Staggered or gauche conformations to minimize steric hindrance | General conformational analysis |

| Intermolecular Interactions | Hydrogen bonding (N-H···N/O), Halogen bonding (C-Br···N/O), van der Waals forces | p-bromoaniline, bromo-substituted analogues researchgate.netnih.gov |

The bromine atom on the aniline ring serves as a potential coordination site for transition metals, making the crystallographic study of related bromo-aryl transition metal complexes relevant. These complexes are often synthesized through methods like oxidative addition or salt-elimination reactions. acs.orgbnmu.ac.in

Crystallographic analysis of transition metal complexes featuring bromo-aryl ligands reveals the geometry of the metal-carbon or metal-halogen bond. For instance, in complexes where a bromo-aryl group is directly bonded to a metal center, the M-C bond length and the C-M-X (where X is another ligand) bond angles are critical parameters. The electronic properties of the metal fragment can influence the orientation and bonding characteristics of the bromo-aryl ligand. acs.org

In some cases, the aryl group itself coordinates to the metal in a π-fashion. dntb.gov.ua Studies on ferrocenyl(bromo)boryl complexes coordinated to iron or platinum show that the transition metal fragment's nature dictates the degree of π-bonding and the relative orientation of the bromo-aryl moiety. acs.org X-ray crystallography provides definitive evidence of these interactions, confirming bond lengths and coordination geometries. tmv.ac.in

The table below summarizes key findings from crystallographic studies of related complexes.

| Complex Type | Metal | Key Structural Insight |

| Ferrocenyl(bromo)boryl Iron Complex | Fe | Steric bulk on the metal center affects the orientation of the boryl unit. acs.org |

| Ferrocenyl(bromo)boryl Platinum Complex | Pt | The Pt-B bond length is a key indicator of the bonding interaction. acs.org |

| General Aryl Complexes | Various | Aryl ligands are strong sigma donors; their complexes are often stabilized by preventing decomposition pathways like β-hydride elimination. bnmu.ac.in |

**4.5. Chromatographic Techniques for Purity Assessment and Isomer Separation

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for separating isomers. High-Performance Liquid Chromatography (HPLC) is a particularly powerful and versatile technique for these purposes.

Purity Profiling: HPLC is the standard method for assessing the purity of this compound. A reverse-phase (RP) HPLC method would typically be employed, using a nonpolar stationary phase (like C18) and a polar mobile phase. sielc.com A common mobile phase would be a gradient mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the amine. sielc.comsrce.hr The purity is determined by integrating the area of the main peak and comparing it to the total area of all peaks in the chromatogram. researchgate.net The high sensitivity of UV detection makes it suitable for detecting trace impurities.

Chiral Separation: Since this compound is not chiral, this subsection will discuss the chiral separation of analogous chiral fluorinated and aminated compounds, which is a relevant analytical challenge. Direct separation of enantiomers is most effectively achieved using chiral stationary phases (CSPs). nih.gov Polysaccharide-based CSPs (e.g., derivatives of cellulose (B213188) or amylose) are widely used and have shown success in separating a broad range of chiral compounds, including those with fluorine substituents. nih.govmdpi.com Another class of effective CSPs are macrocyclic glycopeptide-based columns (e.g., teicoplanin-based), which are particularly well-suited for separating the enantiomers of underivatized amino acids and other polar compounds. sigmaaldrich.com The choice of mobile phase, whether normal-phase, reverse-phase, or polar organic, is critical for achieving optimal resolution of enantiomers. mdpi.com The presence of fluorine can influence chromatographic behavior and may be exploited for separation. nih.gov

The table below details typical HPLC conditions for purity and chiral analysis of related compounds.

| Analysis Type | Column Type | Typical Mobile Phase | Detection |

| Purity Profiling | Reverse-Phase C18 | Acetonitrile / Water with 0.1% Formic Acid | UV |

| Chiral Separation | Polysaccharide-based CSP (e.g., Chiralpak) | n-Hexane / 2-Propanol or Acetonitrile / Water | UV |

| Chiral Separation | Macrocyclic Glycopeptide CSP (e.g., Chirobiotic T) | Methanol or Acetonitrile / Water with acid/base modifier | UV/MS |

Chromatographic Techniques for Purity Assessment and Isomer Separation

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Screening

No specific data or established protocols for the use of Thin-Layer Chromatography (TLC) in monitoring the synthesis or screening of this compound could be located in the reviewed literature. While TLC is a standard technique for such applications in organic synthesis, the specific conditions, such as the choice of stationary phase (e.g., silica (B1680970) gel plates), mobile phase composition (solvent system), and visualization methods (e.g., UV light, staining agents) for this compound, have not been documented in the available resources.

Without experimental data, a representative data table for TLC analysis of this compound cannot be generated.

Column Chromatography for Product Purification

Similarly, no published methods or detailed findings on the purification of this compound using column chromatography were identified. Information regarding the optimal stationary phase (e.g., silica gel, alumina), the appropriate eluent system (solvent gradient), and the resulting separation efficiency (e.g., retention factor) is not available.

Consequently, a data table detailing the parameters and outcomes of column chromatography for the purification of this compound cannot be provided.

Computational Chemistry and Theoretical Studies on 5 Bromo 2 4,4,4 Trifluorobutoxy Aniline

Quantum Mechanical Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation to determine the electronic structure and energy of a molecule, from which a wealth of information about its reactivity and stability can be derived.

Density Functional Theory (DFT) Studies for Ground State Geometries and Energetics

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. nih.gov For 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline, DFT calculations, often employing the B3LYP functional with a suitable basis set like 6-311++G(d,p), can be used to determine its optimized ground state geometry. researchgate.net These calculations would reveal key structural parameters such as bond lengths, bond angles, and dihedral angles, providing a three-dimensional representation of the molecule's most stable conformation.

Furthermore, DFT can be utilized to compute the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity. researchgate.net A smaller energy gap generally suggests higher reactivity. For halogenated and trifluoromethylated aniline (B41778) derivatives, the positions of these substituents are known to significantly influence the HOMO-LUMO gap and, consequently, their chemical behavior. researchgate.net

Table 1: Predicted DFT-Calculated Properties for this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Electron-donating ability |

| LUMO Energy | -1.2 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 5.3 eV | Chemical reactivity and stability |

| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |

Note: The values in this table are hypothetical and serve as illustrative examples based on typical DFT calculations for similar molecules.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP surface is colored to represent different potential values: red indicates regions of high electron density (nucleophilic sites), blue represents areas of low electron density (electrophilic sites), and green denotes neutral regions. ufms.br

For this compound, the MEP map would likely show negative potential (red) around the nitrogen atom of the aniline group due to the lone pair of electrons, making it a potential site for electrophilic attack. The trifluorobutoxy group, with its highly electronegative fluorine atoms, would exhibit a region of positive potential (blue), indicating an electrophilic site. The bromine atom would also influence the charge distribution on the aromatic ring. Analyzing the MEP map provides a qualitative prediction of how the molecule will interact with other reagents. ufms.br

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanical calculations provide insights into the static properties of a single molecule, Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of conformational changes and intermolecular interactions in a simulated environment, such as in solution. acs.orgmdpi.com

For this compound, the trifluorobutoxy side chain has significant conformational flexibility due to the rotation around its single bonds. MD simulations can be used to explore the different conformations that this chain can adopt and to determine their relative stabilities. nih.govwvu.edu This is crucial for understanding how the molecule might bind to a receptor or pack in a crystal lattice.

Furthermore, MD simulations can provide detailed information about the intermolecular interactions between this compound and solvent molecules or other solutes. github.io The simulations can reveal the formation and dynamics of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern the molecule's behavior in a condensed phase.

In Silico Modeling for Understanding Molecular Interactions and Selectivity

In silico modeling techniques are essential in drug discovery and materials science for predicting how a molecule will interact with a specific target, such as a protein or a surface.

Molecular Docking Studies of Bromo Aniline Derivatives with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net It is widely used to screen virtual libraries of compounds for potential drug candidates by predicting their binding affinity and mode of interaction with a biological target, such as an enzyme or receptor. dnu.dp.ua

Derivatives of bromo aniline have been investigated as potential inhibitors of various enzymes, including protein kinases. dnu.dp.uamdpi.comresearchgate.net Molecular docking studies of this compound with a specific protein target, for instance, a kinase involved in a disease pathway, could predict its binding energy and the key interactions (e.g., hydrogen bonds, hydrophobic interactions) with the amino acid residues in the active site. mdpi.com Such studies are instrumental in the rational design of more potent and selective inhibitors. ijcce.ac.ir

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Protein Kinase

| Parameter | Predicted Value | Interpretation |

| Binding Affinity (kcal/mol) | -8.5 | Strength of the interaction with the target |

| Interacting Residues | Met769, Asp776 | Key amino acids involved in binding |

| Type of Interactions | Hydrogen bond with the aniline NH2, hydrophobic interactions with the trifluorobutoxy group | The nature of the forces stabilizing the complex |

Note: The values in this table are hypothetical and for illustrative purposes, based on typical docking results for small molecule inhibitors.

Structure-Activity Relationship (SAR) Insights from Related Compounds

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. researchgate.net By analyzing the activity of a series of related compounds, it is possible to identify the key structural features (pharmacophores) responsible for their biological effects.

For aniline derivatives, the nature and position of substituents on the aromatic ring can have a profound impact on their activity. For example, in the context of kinase inhibitors, the presence of a bromine atom can lead to specific halogen bonding interactions with the protein target. nih.gov The trifluoromethyl group is also a common substituent in medicinal chemistry, often improving metabolic stability and binding affinity. nih.gov By examining the SAR of known bromoaniline and trifluoromethylphenyl derivatives, it is possible to make informed predictions about the potential biological activity of this compound and to guide the synthesis of new, potentially more active, analogs. nih.gov

Prediction of Spectroscopic Parameters via Computational Methods for Validation and Interpretation

Computational chemistry offers powerful tools for the prediction of spectroscopic parameters, which can be invaluable for the validation and interpretation of experimental data for molecules like this compound. Density Functional Theory (DFT) is a widely used quantum chemical method for this purpose, often in conjunction with various basis sets to achieve a balance between accuracy and computational cost. researchgate.netmaterialsciencejournal.org For substituted anilines, methods like B3LYP with basis sets such as 6-31+G* and 6-311++G** have been shown to provide reliable predictions of vibrational frequencies (FT-IR and Raman). researchgate.net

The prediction of nuclear magnetic resonance (NMR) chemical shifts is another critical application. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for calculating ¹H and ¹³C NMR chemical shifts of substituted anilines. researchgate.net These computational approaches allow for the assignment of spectral features to specific atoms and vibrational modes within the molecule, aiding in the structural elucidation and characterization of this compound. Furthermore, time-dependent DFT (TD-DFT) can be utilized to predict electronic properties such as HOMO and LUMO energies. researchgate.net

Below is a hypothetical table of predicted spectroscopic data for this compound, based on computational methods applied to analogous compounds.

| Parameter | Predicted Value | Computational Method | Basis Set |

| ¹H NMR (ppm) | |||

| H (C3) | 7.2 - 7.4 | GIAO | 6-311++G(2d,p) |

| H (C4) | 6.8 - 7.0 | GIAO | 6-311++G(2d,p) |

| H (C6) | 7.5 - 7.7 | GIAO | 6-311++G(2d,p) |

| NH₂ | 3.5 - 4.5 | GIAO | 6-311++G(2d,p) |

| OCH₂ | 4.1 - 4.3 | GIAO | 6-311++G(2d,p) |

| CH₂CF₃ | 2.4 - 2.6 | GIAO | 6-311++G(2d,p) |

| ¹³C NMR (ppm) | |||

| C1 | 145 - 148 | GIAO | 6-311++G(2d,p) |

| C2 | 140 - 143 | GIAO | 6-311++G(2d,p) |

| C3 | 115 - 118 | GIAO | 6-311++G(2d,p) |

| C4 | 120 - 123 | GIAO | 6-311++G(2d,p) |

| C5 | 110 - 113 | GIAO | 6-311++G(2d,p) |

| C6 | 125 - 128 | GIAO | 6-311++G(2d,p) |

| OCH₂ | 65 - 68 | GIAO | 6-311++G(2d,p) |

| CH₂ | 30 - 33 | GIAO | 6-311++G(2d,p) |

| CF₃ | 123 - 126 (q) | GIAO | 6-311++G(2d,p) |

| IR (cm⁻¹) | |||

| N-H stretch | 3400 - 3500 | B3LYP | 6-311++G |

| C-H stretch (aromatic) | 3000 - 3100 | B3LYP | 6-311++G |

| C-F stretch | 1100 - 1350 | B3LYP | 6-311++G |

| C-O stretch | 1200 - 1300 | B3LYP | 6-311++G |

| C-Br stretch | 500 - 600 | B3LYP | 6-311++G** |

Theoretical Insights into Reaction Mechanisms and Pathway Selectivity

Theoretical chemistry provides profound insights into the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, stationary points such as reactants, products, intermediates, and transition states can be identified. Transition state theory is a cornerstone of these investigations, allowing for the calculation of activation energies and reaction rates.

For reactions involving substituted anilines, such as electrophilic substitution, computational methods can be used to locate the transition state structure connecting the reactants to the intermediates or products. nih.gov Intrinsic Reaction Coordinate (IRC) calculations are then performed to confirm that the identified transition state correctly connects the desired reactants and products on the reaction pathway. rowansci.comprotheragen.ai This is achieved by following the path of steepest descent from the transition state in both the forward and reverse directions. rowansci.comscm.com

An IRC calculation starts from an optimized transition state geometry and proceeds in mass-weighted coordinates to trace the minimum energy path. scm.com This allows for a detailed understanding of the structural changes that occur during the reaction, providing a theoretical movie of the reaction mechanism. protheragen.ai The energy profile along the IRC can reveal the presence of intermediates and secondary transition states, offering a comprehensive view of the reaction's progress. rowansci.com

| Computational Task | Objective | Typical Method |

| Geometry Optimization | Find stable structures of reactants, products, and intermediates. | DFT (e.g., B3LYP/6-31G(d)) |

| Transition State Search | Locate the saddle point on the potential energy surface. | Synchronous Transit-Guided Quasi-Newton (STQN) methods |

| Frequency Calculation | Characterize stationary points (minima have all real frequencies, transition states have one imaginary frequency). | DFT |

| IRC Calculation | Confirm the connection between the transition state and the minima (reactants/products). | Hessian-based predictor-corrector algorithms |

The substituents on the aniline ring of this compound play a crucial role in determining its reactivity and the selectivity of its reactions. The trifluoromethyl group (-CF₃) is a potent electron-withdrawing group, primarily through a strong inductive effect. nih.gov This effect significantly reduces the electron density of the aromatic ring, making it less susceptible to electrophilic attack compared to unsubstituted aniline. nih.govresearchgate.net

The amino group (-NH₂) is a strong activating group and ortho-, para-director due to its ability to donate its lone pair of electrons into the aromatic π-system. byjus.comallen.in However, the presence of the electron-withdrawing trifluorobutoxy and bromo groups will modulate this effect. The trifluorobutoxy group, specifically the -CF₃ moiety, will exert a strong deactivating influence. The bromine atom is also deactivating due to its inductive effect but is an ortho-, para-director because of its ability to donate a lone pair of electrons through resonance. researchgate.net

The interplay of these electronic effects can be summarized as follows:

Amino Group (-NH₂): Strong electron-donating group, activating, ortho-, para-directing. byjus.com

Bromo Group (-Br): Electron-withdrawing (inductive), deactivating, ortho-, para-directing (resonance). researchgate.net

Research Applications and Broader Scientific Impact

Role as a Versatile Intermediate in Organic Synthesis

Organic synthesis relies on a diverse toolbox of chemical intermediates to construct complex molecular targets. Halogenated and fluorinated anilines are staples in this toolbox due to their predictable reactivity and the unique properties they impart to the final molecules.

The structure of 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline is intentionally designed for use as a scaffold. The bromine atom serves as a versatile "handle" for a variety of chemical transformations. Specifically, it is an excellent electrophilic site for cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. These powerful reactions are fundamental to modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the attachment of a wide array of other molecular fragments, paving the way for the construction of intricate and diverse chemical libraries.

The aniline (B41778) (amino) group is also a key reactive center. It can readily undergo reactions like acylation, alkylation, and diazotization, providing further avenues for molecular elaboration and functionalization.

The inclusion of the 4,4,4-trifluorobutoxy group is a deliberate design choice that significantly influences the properties of any molecule derived from this intermediate. Fluorine atoms are known to enhance several key characteristics of a molecule. The trifluoromethyl group (-CF3) at the end of the butoxy chain can improve metabolic stability by blocking sites susceptible to oxidative metabolism. This is a critical consideration in drug design, as it can lead to longer-lasting therapeutic effects.

Furthermore, the lipophilicity, or the ability of a molecule to dissolve in fats and lipids, is increased by the presence of the fluorinated chain. This property is crucial for a molecule's ability to cross cell membranes and reach its biological target. By providing a building block that already contains this desirable feature, this compound simplifies the synthesis of new chemical entities with potentially enhanced pharmacokinetic profiles.

Derivatization Towards Biologically Active Compounds and Probes

The true purpose of an intermediate like this compound is to be chemically modified, or derivatized, to create new compounds with specific biological functions. Its structure is a starting point for the exploration of new chemical space in the search for novel drugs and research tools.

In medicinal chemistry, the process of drug discovery often involves synthesizing a large number of related compounds, known as analogs, to find the one with the optimal balance of potency, selectivity, and safety. The multiple reactive sites on this compound make it an ideal starting material for generating such a library of analogs.

For instance, the bromine atom can be replaced with various aryl or heteroaryl groups via cross-coupling reactions, while the amino group can be converted into amides, sulfonamides, or other functional groups. Each modification leads to a new compound with a potentially different biological activity profile. This systematic structural modification is a cornerstone of structure-activity relationship (SAR) studies, which aim to understand how the chemical structure of a molecule relates to its biological effect.

Beyond the development of therapeutic agents, specialized molecules are needed as probes to investigate biological processes. These chemical probes are designed to interact with specific proteins or pathways in a controlled manner, allowing researchers to study their function. The unique combination of a bromine atom (which can be used for radiolabeling or as a heavy atom in X-ray crystallography) and the trifluorobutoxy group (which can serve as a reporter group in certain types of spectroscopy) makes derivatives of this compound potentially useful in the design of such biochemical probes.

Contributions to Agrochemical and Pharmaceutical Research and Development

The properties conferred by the trifluorobutoxy and bromo-aniline moieties are highly relevant to both the pharmaceutical and agrochemical industries. In pharmaceuticals, as discussed, the focus is on improving drug-like properties such as metabolic stability and cell permeability.

In the agrochemical sector, similar principles apply. The development of new herbicides, insecticides, and fungicides often involves the synthesis of fluorinated and halogenated organic molecules. These features can enhance the potency of the active ingredient and its stability in the environment. The structural motifs present in this compound are consistent with those found in many modern agrochemicals. Therefore, it serves as a valuable starting material for the synthesis and discovery of new crop protection agents.

While specific, publicly documented end-products derived from this compound are not readily found, its utility as a versatile and strategically designed intermediate ensures its contribution to the ongoing search for novel and effective molecules in these critical areas of research and development.

Exploration in Materials Science and Functional Molecule Design

The application of specifically functionalized aromatic compounds extends into materials science, where their electronic and photophysical properties can be harnessed to create advanced materials.

The unique electronic profile of this compound makes it a candidate for incorporation into functional organic materials. The interplay between its electron-donating and electron-withdrawing groups can give rise to useful properties for electronic and optical applications.

Detailed Research Findings: Aniline derivatives are used as monomers for the synthesis of polyanilines, a class of conducting polymers. The substituents on the aniline ring directly influence the properties of the resulting polymer, such as its conductivity, solubility, and processability. The trifluorobutoxy group, being strongly electron-withdrawing, would significantly alter the electronic bandgap and redox potential of a polymer derived from this monomer. The bromine atom provides a site for post-polymerization modification, allowing for further tuning of the material's properties. Such tailored polymers have potential applications in sensors, anti-corrosion coatings, and organic electronic devices.

The design of molecules for applications such as organic light-emitting diodes (OLEDs), fluorescent sensors, or nonlinear optical materials often relies on creating a "push-pull" electronic system within the molecule.

Detailed Research Findings: this compound contains an electron-donating amino group (-NH₂) and two electron-withdrawing substituents (a bromo group and a trifluorobutoxy group). This arrangement can facilitate intramolecular charge transfer (ICT) upon absorption of light, a phenomenon that is the basis for many functional dyes. The specific optical properties, such as the color (absorption wavelength) and fluorescence, could be finely tuned by chemically modifying the amino or bromo positions. This makes the compound a valuable core structure for developing new photoactive molecules.

The table below summarizes the electronic influence of the key functional groups within the molecule, which underpins its potential in designing functional materials.

| Functional Group | Position | Electronic Effect | Potential Impact on Molecular Properties |

| Amino (-NH₂) | 2 | Electron-Donating (by resonance) | Increases HOMO energy level; acts as the "push" component. |

| Bromo (-Br) | 5 | Electron-Withdrawing (by induction) | Lowers LUMO energy level; provides a site for cross-coupling. |

| 4,4,4-Trifluorobutoxy (-OCH₂CH₂CF₃) | 1 | Electron-Withdrawing (by induction) | Lowers HOMO/LUMO energy levels; enhances lipophilicity and stability. |

Future Research Directions and Emerging Methodologies

Development of More Efficient, Selective, and Sustainable Synthetic Routes for 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline

The industrial viability and accessibility of this compound hinge on the development of optimized synthetic protocols that are not only high-yielding but also environmentally benign. Current synthetic approaches often involve multi-step sequences that may include bromination of a substituted aniline (B41778) precursor or etherification of a brominated aminophenol. Future research will likely focus on several key areas of improvement:

Catalyst Development: Investigating novel transition-metal catalysts (e.g., palladium, copper) for the crucial C-O bond formation step (etherification) could lead to milder reaction conditions, lower catalyst loadings, and higher functional group tolerance.

Flow Chemistry: Transitioning from traditional batch processing to continuous flow manufacturing can offer superior control over reaction parameters (temperature, pressure, and mixing), leading to improved safety, consistency, and yield. This is particularly advantageous for managing exothermic reactions.

Green Solvents: Research into replacing conventional volatile organic compounds (VOCs) with greener alternatives, such as bio-derived solvents, supercritical fluids, or even water, is critical for reducing the environmental footprint of the synthesis. google.com

Process Intensification: Combining multiple synthetic steps into one-pot or telescopic processes without isolating intermediates can significantly reduce waste, energy consumption, and production time.

Below is a comparative table illustrating a hypothetical shift from a traditional to a more sustainable synthetic approach.

| Feature | Traditional Synthetic Route | Proposed Sustainable Route |

| Bromination Step | Use of elemental bromine in chlorinated solvents. | Utilization of N-bromosuccinimide (NBS) in a recyclable solvent like an ionic liquid or deep eutectic solvent. google.com |

| Etherification Step | High-temperature reaction with a strong base in polar aprotic solvents (e.g., DMF, DMSO). | Palladium-catalyzed cross-coupling under milder conditions or phase-transfer catalysis to enhance reaction rates and selectivity. |

| Purification | Multi-step workup and column chromatography using large volumes of silica (B1680970) gel and organic eluents. | Crystallization-induced purification, solvent extraction with recyclable solvents, or membrane filtration technologies. |

| Overall Process | Batch processing with isolation of intermediates. | Continuous flow synthesis with in-line monitoring and purification. researchgate.net |

Unveiling Novel Reactivity Patterns and Transformations of the Compound

The bifunctional nature of this compound, with distinct reactive sites at the bromine atom and the amino group, provides a rich landscape for synthetic exploration. While the C-Br bond is a well-established handle for cross-coupling reactions, future studies could uncover more nuanced reactivity.

Advanced Cross-Coupling: Exploring a wider array of coupling partners in reactions like Suzuki-Miyaura (for C-C bonds), Buchwald-Hartwig amination (for C-N bonds), and Heck reactions is a priority. The electronic effects of the trifluorobutoxy group may influence catalyst selection and reaction outcomes in non-obvious ways.

Directed C-H Functionalization: Investigating the potential for the aniline or ether group to direct the selective functionalization of adjacent C-H bonds would open up new avenues for derivatization, bypassing the need for pre-functionalized starting materials.

Photoredox Catalysis: Employing visible-light photoredox catalysis could enable novel transformations under exceptionally mild conditions, potentially accessing reactive intermediates that are difficult to generate through traditional thermal methods. fu-berlin.de

The table below outlines potential transformations and their synthetic value.

| Reactive Site | Transformation | Reagents/Catalysts | Potential Application |

| C-Br Bond | Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst (e.g., Pd(OAc)₂/XPhos) | Synthesis of complex biaryl structures for medicinal chemistry. |

| C-Br Bond | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Introduction of alkynyl moieties for click chemistry or as bioisosteres. |

| -NH₂ Group | Diazotization/Sandmeyer Reaction | NaNO₂/H₂SO₄, followed by CuX | Replacement of the amino group with various functionalities (e.g., -Cl, -CN, -OH). google.com |

| -NH₂ Group | Acylation/Sulfonylation | Acyl chlorides, sulfonyl chlorides | Formation of amides and sulfonamides, common motifs in bioactive molecules. |

| Aromatic Ring | Electrophilic Aromatic Substitution | Nitrating/halogenating agents | Further functionalization of the aromatic core, guided by existing substituents. |

Advanced In Situ Spectroscopic Monitoring of Reactions Involving this compound

To achieve optimal control and understanding of the synthesis and subsequent transformations of this compound, the adoption of Process Analytical Technology (PAT) is essential. Advanced in situ spectroscopic techniques allow for real-time monitoring of chemical reactions as they occur, without the need for sampling and off-line analysis. spectroscopyonline.com

This approach provides a wealth of data on reaction kinetics, the formation of transient intermediates, and the consumption of reactants, leading to a more holistic understanding of the reaction mechanism. fu-berlin.de Techniques such as Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) and Raman spectroscopy are particularly powerful. fu-berlin.despectroscopyonline.com

ATR-FTIR Spectroscopy: This technique can track the concentration of key functional groups in real-time. For instance, during a coupling reaction at the C-Br site, the disappearance of a characteristic reactant peak and the appearance of a product peak can be precisely monitored to determine the reaction endpoint.

Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is often insensitive to water, making it ideal for monitoring reactions in aqueous media. It can provide a unique molecular fingerprint of the species in the reaction mixture. fu-berlin.de

In Situ NMR: For detailed mechanistic investigations, performing reactions directly within an NMR spectrometer can provide unambiguous structural information on intermediates and byproducts, which is often difficult to obtain otherwise. fu-berlin.de

| Spectroscopic Technique | Information Gained | Application in Synthesis/Transformation |

| ATR-FTIR | Real-time concentration of reactants, products, and some intermediates. researchgate.net | Monitoring reaction kinetics, determining reaction completion, ensuring process safety. |

| Raman Spectroscopy | Molecular fingerprinting, structural information, less interference from water. fu-berlin.de | Monitoring in aqueous or slurry-based reactions, phase analysis (polymorphism). |

| In Situ NMR | Unambiguous identification of transient intermediates and byproducts. fu-berlin.de | Detailed mechanistic studies, identifying sources of impurities. |

| UV-Vis Spectroscopy | Monitoring of chromophoric species, particularly in catalyzed reactions. | Tracking catalyst state, monitoring reactions involving colored intermediates or products. |

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The fields of machine learning (ML) and artificial intelligence (AI) are set to revolutionize chemical synthesis. By analyzing vast datasets of chemical reactions, ML models can predict the outcomes of unknown reactions and suggest optimal conditions, thereby accelerating the research and development cycle.

For a molecule like this compound, AI can be applied in several ways:

Retrosynthesis Planning: AI tools can propose novel and efficient synthetic routes by working backward from the target molecule, potentially identifying pathways that a human chemist might overlook.

Reaction Optimization: ML algorithms can build predictive models for reaction yield and selectivity based on input parameters such as temperature, solvent, catalyst, and reactants. These models can then be used to run in silico experiments to identify the optimal conditions before any lab work is performed.

Discovery of New Reactions: By training on known transformations, AI can help identify new reactivity patterns and propose novel reactions for the compound, expanding its synthetic utility.

The table below describes a potential workflow for using ML to optimize a Suzuki-Miyaura coupling reaction for this compound.

| ML Model Input Parameters | Predicted Output | Goal |

| Catalyst type, ligand, base, solvent, temperature, concentration. | Reaction yield (%), selectivity (%). | Identify the combination of conditions that maximizes the yield of the desired coupled product. |

| Substrate (this compound), boronic acid partner. | Likelihood of a successful reaction. | Screen a virtual library of coupling partners to prioritize those most likely to react efficiently. |

| Spectroscopic data (e.g., from in situ FTIR). | Real-time concentration predictions. | Develop a "digital twin" of the reaction to enable predictive control and automation. |

Expanding the Scope of Applications in Interdisciplinary Fields, including Medicinal Chemistry and Agrochemical Science

The structural alerts within this compound—specifically the brominated aromatic ring and the trifluoroalkyl ether moiety—make it a highly attractive scaffold for designing new bioactive molecules.

Medicinal Chemistry: The trifluorobutoxy group can enhance metabolic stability and lipophilicity, properties that are crucial for improving the pharmacokinetic profile of drug candidates. The bromoaniline core is a known pharmacophore present in various therapeutic agents, including kinase inhibitors. Future research will likely involve using this compound as a starting material to synthesize libraries of novel compounds for screening against various disease targets, such as cancer, diabetes, and inflammatory disorders. nih.gov For example, derivatives could be designed as inhibitors of enzymes like VEGFR-2, which is implicated in tumor angiogenesis. nih.gov

Agrochemical Science: Fluorinated compounds are of immense importance in the agrochemical industry, often exhibiting enhanced efficacy and favorable environmental profiles. The unique combination of substituents in this compound could be leveraged to develop new classes of herbicides, fungicides, or insecticides. The bromine atom provides a convenient point for modification to fine-tune the biological activity and selectivity of the final product.

| Field | Potential Application | Rationale for Use |

| Medicinal Chemistry | Kinase Inhibitors (e.g., for oncology) | The anilino-pyrimidine and related scaffolds are common in kinase inhibitors; the trifluorobutoxy group can improve drug-like properties. |

| Medicinal Chemistry | Ion Channel Modulators or Transporter Inhibitors | The lipophilic tail and polar head structure is common in molecules that interact with membrane proteins. |

| Agrochemical Science | Herbicides/Fungicides | The presence of fluorine often enhances biological activity in agrochemicals. The bromo-aniline core is a scaffold in some existing pesticides. |

| Materials Science | Organic Electronics | Substituted anilines can be precursors to conductive polymers or organic light-emitting diode (OLED) materials. |

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 5-Bromo-2-(4,4,4-trifluorobutoxy)aniline?

- Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution (SNAr) or palladium-catalyzed cross-coupling reactions. For example, brominated aniline derivatives often undergo SNAr with fluorinated alkoxy groups under basic conditions (e.g., DIEA) to replace halogens or nitro groups . Palladium catalysts like Pd(OAc)₂ with ligands (e.g., dicyclohexylphosphine derivatives) enable Suzuki-Miyaura couplings for boronate intermediates, as demonstrated in similar compounds . Optimize reaction temperature (110°C in dioxane) and stoichiometry (1:3 molar ratio of substrate to boronate) to enhance yields. Purification via C18 reverse-phase chromatography (acetonitrile/water gradient) is recommended for isolating polar intermediates .

Q. How should researchers characterize the purity and structure of this compound?

- Methodological Answer : Use a combination of:

- HPLC-MS : To confirm molecular weight and detect impurities.

- ¹H/¹⁹F NMR : Identify proton environments (e.g., aniline NH₂ at δ ~5 ppm) and trifluorobutoxy CF₃ groups (¹⁹F NMR δ ~-60 to -70 ppm) .

- IR Spectroscopy : Detect functional groups (N-H stretch ~3300 cm⁻¹, C-F stretches ~1200 cm⁻¹).

- Elemental Analysis : Verify bromine and fluorine content (±0.3% tolerance). Cross-reference with CAS-registered spectra for similar brominated anilines .

Q. What safety precautions are critical when handling this compound?

- Methodological Answer : Adhere to SDS guidelines for brominated aromatics:

- Personal Protection : Wear nitrile gloves, safety goggles, and a lab coat. Use fume hoods to avoid inhalation (P261, P271 codes) .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as halogenated waste (P501) .

- Storage : Keep in amber glass bottles at -20°C under nitrogen to prevent decomposition .

Advanced Research Questions

Q. How do electronic effects of the trifluorobutoxy group influence electrophilic substitution reactions?

- Methodological Answer : The -OCF₂CF₂CF₃ group is strongly electron-withdrawing (-I effect), deactivating the aromatic ring and directing electrophiles to meta positions relative to the substituent. Computational studies (DFT) can map electron density distribution, while Hammett σₚ constants quantify substituent effects. Compare reactivity with analogs like 5-Bromo-2-(trifluoromethoxy)aniline to isolate contributions from chain length and fluorine content . Experimental validation via nitration or halogenation reactions under controlled conditions (e.g., HNO₃/H₂SO₄ at 0°C) can reveal regioselectivity trends .

Q. What mechanistic insights explain low yields in cross-coupling reactions involving this compound?

- Methodological Answer : Low yields may stem from:

- Steric Hindrance : The bulky trifluorobutoxy group impedes catalyst access. Use bulky ligands (e.g., XPhos) to enhance turnover .

- Boronate Stability : In Suzuki reactions, ensure boronate intermediates (e.g., from 4,4,5,5-tetramethyl-1,3,2-dioxaborolane) are freshly prepared to avoid hydrolysis .

- Side Reactions : Monitor for proto-deboronation or homo-coupling via GC-MS. Optimize base (e.g., K₂CO₃ vs. KOAc) and solvent (dioxane vs. THF) to suppress side pathways .

Q. How can computational modeling predict the environmental persistence of this compound?

- Methodological Answer : Apply QSAR models to estimate biodegradation half-lives (e.g., EPI Suite) or photolysis rates. Molecular dynamics simulations can assess soil adsorption coefficients (Kd) by modeling interactions with organic matter. Compare with experimental data from soil column studies (e.g., aniline migration under varying hydraulic conditions) . For lab validation, conduct OECD 301F biodegradability tests or HPLC-based photostability assays under UV light .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

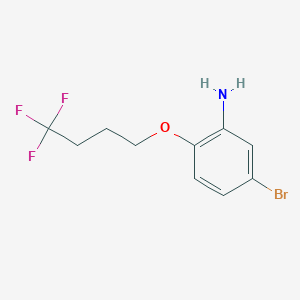

A plausible linear synthesis scheme. The first step is a Williamson ether synthesis to form the ether linkage, followed by the reduction of the nitro group to the amine.

A plausible linear synthesis scheme. The first step is a Williamson ether synthesis to form the ether linkage, followed by the reduction of the nitro group to the amine.